Ethyl 2-(p-tolyl)acrylate
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Overview
Description
Ethyl 2-(p-tolyl)acrylate is an organic compound with the molecular formula C12H14O2. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols, ethers, and esters. This compound is widely used in organic synthesis and the chemical industry, often serving as a monomer or ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(p-tolyl)acrylate can be synthesized through various methods. One common synthetic route involves the esterification of p-tolylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to carry out the esterification process. This method allows for efficient production with high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(p-tolyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid
Major Products:
Oxidation: p-Tolylacrylic acid
Reduction: Ethyl 2-(p-tolyl)ethanol
Substitution: Various substituted ethyl 2-(p-tolyl)acrylates depending on the substituent introduced
Scientific Research Applications
Ethyl 2-(p-tolyl)acrylate has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: this compound is used in the production of adhesives, coatings, and resins .
Mechanism of Action
The mechanism of action of ethyl 2-(p-tolyl)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- Ethyl acrylate
- Methyl 2-(p-tolyl)acrylate
- Butyl acrylate
Comparison: this compound is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to ethyl acrylate. Additionally, the p-tolyl group enhances the compound’s solubility in organic solvents, making it more versatile in various applications .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 2-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
QARHTDLVHYQXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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